Tert-butyl 4-(methylamino)piperidine-1-carboxylate
Description
Tert-butyl 4-(methylamino)piperidine-1-carboxylate (CAS 147539-41-1) is a nitrogen-containing heterocyclic compound featuring a piperidine ring substituted with a methylamino group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances solubility and stability during synthetic processes, making this compound a versatile intermediate in medicinal chemistry and drug discovery . Its molecular formula is C12H24N2O2, with a molecular weight of 228.33 g/mol. The compound is typically synthesized via nucleophilic substitution or coupling reactions, often involving Boc-protected precursors and methylamine derivatives .
Characterization methods include nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and chromatographic techniques to confirm purity and structural integrity . Applications span the development of kinase inhibitors, antiviral agents, and enzyme modulators, leveraging its amine functionality for hydrogen bonding and electrostatic interactions with biological targets .
Properties
IUPAC Name |
tert-butyl 4-(methylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-9(12-4)6-8-13/h9,12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYUGTLMFHDODF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572210 | |
| Record name | tert-Butyl 4-(methylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147539-41-1 | |
| Record name | tert-Butyl 4-(methylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(methylamino)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with .
Reaction with Methylamine: The starting material is reacted with in the presence of a catalyst such as .
Hydrogenation: The mixture is stirred at room temperature under 60 psi of hydrogen for 18 hours.
Industrial Production Methods: The industrial production of tert-butyl 4-(methylamino)piperidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as crystallization or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylamino group (-NHCH₃) participates in nucleophilic substitution reactions, enabling functional group transformations.
Key Findings :
-
Alkylation with benzyl bromide under basic conditions (K₂CO₃/DMF) yields tert-butyl 4-(benzyl(methyl)amino)piperidine-1-carboxylate .
-
Palladium-catalyzed cross-coupling with aryl halides enables access to aromatic piperidine scaffolds .
Coupling Reactions
The compound serves as a precursor in metal-catalyzed coupling reactions.
Example :
-
Reaction with 4-fluoro-2-(trifluoromethyl)benzaldehyde under reductive amination conditions (NaBH₃CN, DCM) produces N-(4-fluorobenzyl)-substituted piperidines in 85% yield .
Deprotection and Functionalization
The tert-butyl carbamate (Boc) group is selectively cleaved under acidic conditions to expose the piperidine amine.
Notes :
Oxidation and Reduction
The methylamino group undergoes redox transformations.
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Oxidation | mCPBA (meta-chloroperbenzoic acid) | Tert-butyl 4-(methylnitroso)piperidine-1-carboxylate | 50–60% | |
| Reduction | H₂, Pd/C | This compound (no change; inert) | N/A |
Mechanistic Insight :
-
Oxidation with mCPBA converts the methylamino group to a nitroso intermediate, useful for further functionalization.
Acylation and Sulfonylation
The secondary amine reacts with acylating agents.
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N, DCM | Tert-butyl 4-(N-methylacetamido)piperidine-1-carboxylate | 80–90% | |
| Sulfonylation | Tosyl chloride, pyridine | Tert-butyl 4-(N-methyltosylamido)piperidine-1-carboxylate | 70–85% |
Applications :
-
Acylated derivatives are intermediates in protease inhibitor synthesis.
Mitsunobu Reaction
The hydroxylated analog participates in Mitsunobu reactions to form ethers.
| Substrate | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Tert-butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate | DIAD, PPh₃, alcohols | Alkyl ether derivatives | 60–75% |
Limitation :
-
Requires prior oxidation or functionalization to introduce hydroxyl groups.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-(methylamino)piperidine-1-carboxylate has been investigated for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Key findings include:
- Inhibition of Enzymes : The compound has shown inhibitory effects on β-secretase and acetylcholinesterase, enzymes involved in the pathophysiology of Alzheimer's disease. For instance, it demonstrated an IC50 of 15.4 nM for β-secretase and a Ki of 0.17 μM for acetylcholinesterase.
- Neuroprotective Effects : In vitro studies indicate that the compound can protect astrocytes from amyloid-beta-induced toxicity, improving cell viability from approximately 43.78% to 62.98% when treated with Aβ1-42 alongside M4.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : Its unique structure allows for the exploration of new synthetic pathways and the development of more complex chemical entities.
Biochemical Research
In biochemical studies, this compound has been utilized to investigate various biological interactions:
- Protein Kinase Inhibition : Research has shown that derivatives can inhibit specific protein kinases, suggesting potential applications in cancer therapies through reduced cell proliferation.
Data Summary
The following table summarizes key findings related to the applications and biological activity of this compound:
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Inhibits β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM). |
| Neuroprotection | Enhances astrocyte viability against Aβ-induced toxicity. |
| Organic Synthesis | Serves as a building block for complex molecules. |
| Cancer Research | Inhibits protein kinases, reducing cell proliferation in vitro. |
Case Study 1: Neuroprotective Effects
A study examined the neuroprotective effects of this compound on astrocytes exposed to amyloid-beta peptides. The results indicated significant improvements in cell viability and reductions in inflammatory cytokines, highlighting its potential role in neurodegenerative disease treatment.
Case Study 2: Protein Kinase Inhibition
Another study focused on the compound's ability to inhibit specific protein kinases associated with tumor growth. The findings revealed that certain derivatives could effectively reduce cell proliferation in vitro, suggesting their potential as therapeutic agents in oncology.
Mechanism of Action
The mechanism of action of tert-butyl 4-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. It acts as a substrate or inhibitor for various enzymes, modulating their activity. The compound’s effects are mediated through binding to active sites or allosteric sites on the target enzymes, altering their conformation and activity .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Analogs
Key Observations :
- Basicty: The methylamino group (-NHCH3) in the target compound reduces basicity compared to the primary amine (-NH2) in tert-butyl 4-aminopiperidine-1-carboxylate, as seen in the lower pKa (~9.69 vs. ~10.1) .
- Steric Effects : Substituents like -CH2NHCH3 introduce steric hindrance, which may impact binding to enzymatic active sites .
Biological Activity
Tert-butyl 4-(methylamino)piperidine-1-carboxylate, commonly referred to as Boc-4-MeAPip, is a compound that has garnered attention in medicinal chemistry and pharmacology due to its structural properties and potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and potential applications based on recent research findings.
Chemical Structure and Synthesis
Boc-4-MeAPip is characterized by a piperidine ring substituted with a tert-butyl group and a methylamino group at the 4-position. The molecular formula is , with a molecular weight of approximately 214.30 g/mol. The synthesis typically involves the reaction of piperidine with tert-butyl 4-oxocarboxylate, followed by reductive amination using methylamine. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound .
Pharmacological Properties
Boc-4-MeAPip has shown promise in various pharmacological contexts:
- Anticonvulsant Activity : The piperidine core is known for its anticonvulsant properties, making Boc-4-MeAPip a candidate for further exploration in epilepsy treatment.
- Antidepressant and Antipsychotic Potential : Research indicates that similar compounds can exhibit antidepressant and antipsychotic activities, suggesting potential therapeutic applications for Boc-4-MeAPip .
The biological activity of Boc-4-MeAPip is thought to be mediated through interactions with specific neurotransmitter systems. Preliminary studies suggest that it may influence pathways associated with mood regulation and seizure activity, although detailed mechanisms remain to be fully elucidated .
Interaction Studies
Recent studies have focused on the binding affinity of Boc-4-MeAPip to various biological targets. For instance, it has been incorporated into proteolysis-targeting chimeras (PROTACs), which are designed for targeted protein degradation. This incorporation could enhance the efficacy of PROTACs by improving their interaction with target proteins .
Comparative Analysis
The following table compares Boc-4-MeAPip with structurally related compounds, highlighting similarities and unique features:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Tert-butyl 4-(propylamino)piperidine-1-carboxylate | 301225-58-1 | 1.00 | Propyl substituent instead of methyl |
| Tert-butyl methyl(piperidin-4-yl)carbamate | 108612-54-0 | 1.00 | Carbamate functional group |
| 1-Boc-4-(isopropylamino)piperidine | 534595-51-2 | 1.00 | Isopropyl substituent |
| Tert-butyl endo-3-amino-8-azabicyclo[3.2.1]octane | 207405-68-3 | 0.98 | Different bicyclic structure |
| Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane | 744183-20-8 | 0.98 | Exo configuration |
In Vitro Studies
In vitro studies have evaluated the cytotoxicity and biological efficacy of Boc-4-MeAPip using various cell lines. For example, assays involving differentiated THP-1 cells have been conducted to assess its impact on NLRP3 inflammasome activation, revealing significant inhibitory effects on pyroptosis at concentrations around 10 µM .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl 4-(methylamino)piperidine-1-carboxylate, and what key reaction conditions are required?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and carbamate protection. A common approach starts with piperidine derivatives, where the tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in dichloromethane). Subsequent methylation of the amine group may employ reductive amination using formaldehyde and sodium cyanoborohydride, or direct alkylation with methyl iodide in the presence of a base like potassium carbonate. Reaction temperatures are often maintained between 0–25°C to minimize side reactions. Purification is achieved via silica gel chromatography using ethyl acetate/hexane gradients .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood or glovebox to prevent inhalation of dust/aerosols .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent dispersion .
- Storage : Store in airtight containers at 2–8°C, away from strong acids/bases and oxidizing agents. Monitor for decomposition (e.g., gas evolution) during long-term storage .
- Note : Toxicological data are limited; assume acute toxicity (Category 4 for oral/dermal/inhalation) and prioritize containment .
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- Methodological Answer :
- NMR : -NMR should show a singlet at ~1.4 ppm (tert-butyl), a multiplet at 3.0–3.5 ppm (piperidine CH), and a broad peak at 2.8 ppm (N-methyl group). -NMR confirms the Boc carbonyl at ~155 ppm .
- Mass Spectrometry (MS) : ESI-MS typically displays [M+H] at m/z 229.32 (CHNO) .
- IR : Look for N-H stretches (3300–3500 cm) and carbonyl peaks (1680–1720 cm) .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve the yield of this compound during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in Boc protection steps. For methylation, methanol or ethanol improves solubility of intermediates .
- Catalysis : Use catalytic DMAP (4-dimethylaminopyridine) to accelerate Boc activation. For reductive amination, optimize NaBHCN concentration (1–2 equiv.) to reduce side products .
- Temperature Control : Graduient cooling (e.g., 0°C → room temperature) during Boc protection minimizes exothermic side reactions .
Q. What are the stability profiles of this compound under different pH and temperature conditions?
- Methodological Answer :
- Acidic Conditions : The Boc group hydrolyzes rapidly below pH 3, releasing CO and forming piperidine salts. Monitor via TLC (silica, 10% MeOH/CHCl) .
- Thermal Stability : Decomposition occurs above 150°C, releasing toxic fumes (e.g., nitrogen oxides). Use differential scanning calorimetry (DSC) to determine exact decomposition thresholds .
- Light Sensitivity : No photodegradation reported, but store in amber vials to prevent radical-mediated oxidation .
Q. What analytical challenges arise when quantifying this compound in complex mixtures, and how can they be addressed?
- Methodological Answer :
- Matrix Interference : Co-eluting impurities in biological samples require SPE (solid-phase extraction) with C18 cartridges and methanol/water eluents .
- Chromatography : Use reverse-phase HPLC (C8 column, 0.1% TFA in acetonitrile/water) with UV detection at 210 nm. Adjust gradient elution (5→95% acetonitrile over 20 min) to resolve peaks .
- Quantitation Limits : LC-MS/MS achieves LOQs of 1 ng/mL in plasma; validate with deuterated internal standards (e.g., tert-butyl-d analogs) .
Data Contradictions and Gaps
- Toxicity Data : Acute toxicity classifications (Category 4) are inferred from structurally similar piperidine derivatives due to lack of direct evidence .
- Ecological Impact : No biodegradation or bioaccumulation data are available; assume persistence and prioritize waste neutralization before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
